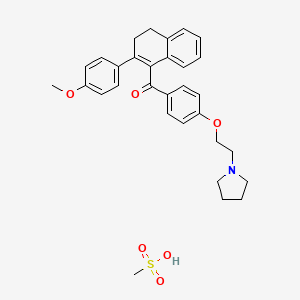
Trioxifene mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲磺酸三氧非烯是一种选择性雌激素受体调节剂 (SERM),最初开发用于治疗乳腺癌和前列腺癌。 它对雌激素受体 α (ERα) 表现出与雌二醇的竞争性结合活性,并对 ERα 介导的基因表达表现出拮抗活性 。 尽管其具有潜力,但在临床开发过程中最终被放弃 。
准备方法
甲磺酸三氧非烯的合成涉及多个步骤,从合适的芳香酮和酚醚开始。合成路线通常包括:
核心结构的形成: 这涉及 2-(4-甲氧基苯基)-3,4-二氢萘-1-基与 4-(2-吡咯烷-1-基乙氧基)苯甲酰胺的反应。
甲磺酸化: 最后一步是使用甲磺酸将化合物转化为其甲磺酸盐形式。
工业生产方法可能会遵循类似的合成路线,但针对大规模生产进行了优化,确保高产率和纯度。
化学反应分析
甲磺酸三氧非烯会发生各种化学反应,包括:
氧化和还原: 这些反应可以改变芳环上的官能团。
取代反应: 甲磺酸酯基团可以被其他亲核试剂取代,使其成为有机合成中通用的中间体。
常用试剂和条件: 典型试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。
主要产物: 主要产物取决于具体的反应,但通常包括具有改变的官能团的改性芳香族化合物。
科学研究应用
化学: 用作模型化合物来研究选择性雌激素受体调节剂的行为。
生物学: 研究其对雌激素受体信号通路的影响。
作用机制
甲磺酸三氧非烯通过与雌激素受体 α (ERα) 结合并与雌二醇竞争发挥作用。这种结合抑制 ERα 介导的基因表达,从而导致靶组织中的雌激素活性降低。 该化合物对雌激素靶组织的混合激动剂-拮抗剂作用有助于其潜在的治疗效果 。
相似化合物的比较
甲磺酸三氧非烯与其他选择性雌激素受体调节剂(如他莫昔芬和雷洛昔芬)进行比较:
类似的化合物包括:
- 他莫昔芬
- 雷洛昔芬
- 托瑞米芬
生物活性
Trioxifene mesylate, a selective estrogen receptor modulator (SERM), was developed as an antiestrogen for the treatment of breast cancer. Its biological activity has been the subject of various studies, revealing its effects on tumor growth, hormonal modulation, and therapeutic efficacy compared to other antiestrogens such as tamoxifen.
This compound exhibits competitive binding against estradiol for the estrogen receptor (ERα), displaying antagonistic activity that inhibits ERα-mediated gene expression. This mechanism is crucial in its role as an antiestrogen, particularly in estrogen-dependent tumors like breast cancer .
Study Overview
A pivotal study evaluated this compound in 69 patients with advanced breast cancer. The patients were administered doses of 5 mg, 10 mg, and 20 mg orally twice daily. The results indicated a 10% complete response rate , a 42% partial response rate , and a 17% rate of no change in disease status. The median time to progression was approximately 12 months .
Response Rates by Dose
| Dose (mg) | Complete Response (%) | Partial Response (%) | No Change (%) | Median Time to Progression (months) |
|---|---|---|---|---|
| 5 | 10 | 42 | 17 | 12 |
| 10 | - | - | - | - |
| 20 | - | - | - | - |
The study also highlighted that higher doses did not correlate with improved response rates, suggesting a ceiling effect in efficacy .
Comparative Studies
This compound was compared to tamoxifen, another widely used antiestrogen. Research indicated that while both compounds have similar therapeutic efficacy, this compound demonstrated a higher affinity for the estrogen receptor than tamoxifen, albeit with increased toxicity profiles .
Adverse Effects
The side effects associated with this compound were generally mild and included:
- Hot flashes (20%)
- Nausea
- Leukopenia (41%)
These effects were comparable to those seen with tamoxifen but raised concerns about its overall tolerability in clinical settings .
Hormonal Effects
This compound's hormonal effects differ from those of tamoxifen. In a clinical investigation, it was noted that trioxifene not only reduced prolactin levels but also increased levels of inducible growth hormone (GH), indicating an intrinsic estrogenic action under certain conditions . This hormonal modulation is significant as it may influence treatment outcomes and patient management strategies.
Case Studies and Observations
In a case series involving patients who previously responded to tamoxifen but later experienced treatment failure, this compound was administered with modest success. Two out of seventeen patients achieved partial remission after switching to trioxifene, with time to progression ranging from 3 to 10 months .
属性
CAS 编号 |
68307-81-3 |
|---|---|
分子式 |
C31H35NO6S |
分子量 |
549.7 g/mol |
IUPAC 名称 |
methanesulfonic acid;[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4) |
InChI 键 |
RAHJASYQAFJPFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
68307-81-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
63619-84-1 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3,4-dihydro-2-(p-methoxyphenyl)-1-naphthyl p-(2-(1-pyrrolidinyl)ethoxy)phenylketone Lilly 133314 Lilly 88571 LY 133314 LY 88571 trioxifene trioxifene mesylate trioxifene methanesulfonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















